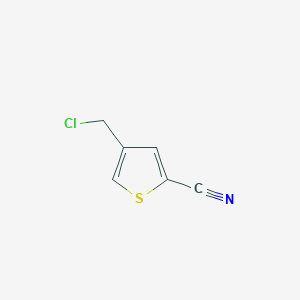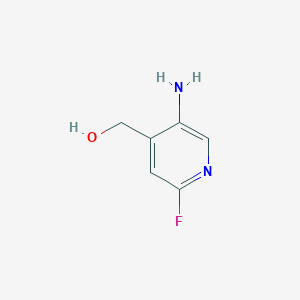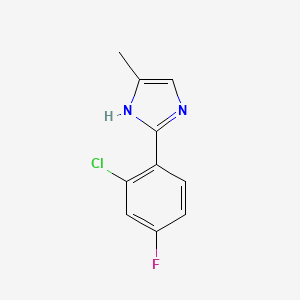
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a methyl group on the imidazole ring
准备方法
The synthesis of 2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine . The reaction typically requires the use of a base such as sodium hydride or potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro and fluoro substituents.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols. This can lead to the formation of various substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
科学研究应用
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in many biologically active compounds, including antifungal, antiviral, and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole can be compared with other similar compounds, such as:
2-chloro-4-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents on the phenyl ring but differs in its boronic acid functional group.
2-chloro-4-fluorophenol: Similar in structure but contains a hydroxyl group instead of the imidazole ring.
4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of an imidazole ring and has been studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H8ClFN2 |
|---|---|
分子量 |
210.63 g/mol |
IUPAC 名称 |
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8ClFN2/c1-6-5-13-10(14-6)8-3-2-7(12)4-9(8)11/h2-5H,1H3,(H,13,14) |
InChI 键 |
LPXDCSYVLQUWJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=C(C=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


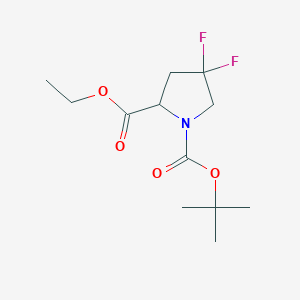
![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)
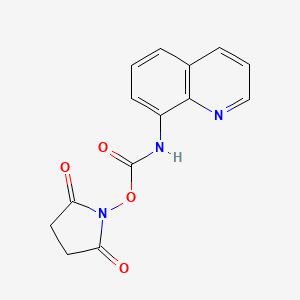
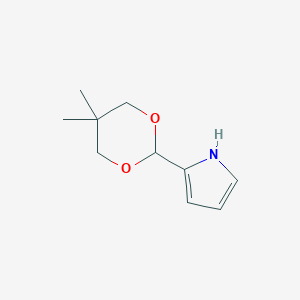
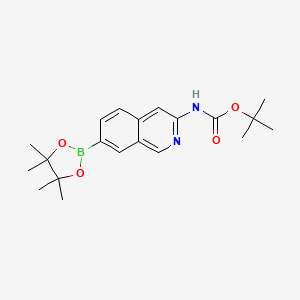
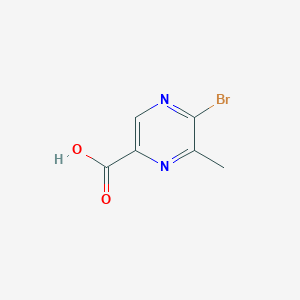
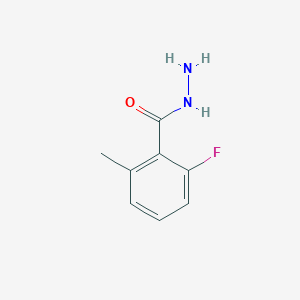
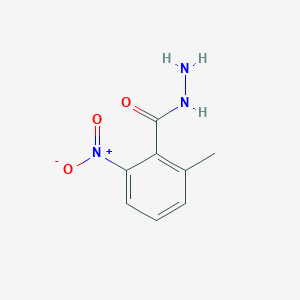

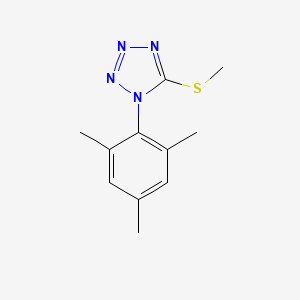
![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)

